molecular formula C9H9IN2O B1442607 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile CAS No. 858120-02-2

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile

Cat. No. B1442607
CAS RN: 858120-02-2
M. Wt: 288.08 g/mol
InChI Key: KQQZSIHWXLUEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile (IMPDC) is a synthetic compound that has recently been studied for its potential applications in various scientific research areas. IMPDC has been used in a variety of chemical reactions, such as the synthesis of novel compounds, as well as in the development of new drug candidates. In addition, IMPDC has also been studied for its potential biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Characterization

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile is utilized in the synthesis of various pyridine derivatives, which are studied for their structural features through methods like IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. The effects of substituents on the emission spectra of these compounds have been investigated, providing insights into their potential applications in optical materials and devices. The crystal structures of some derivatives have also been determined through X-ray diffraction methods, aiding in the understanding of their molecular configurations and interactions (Cetina, Tranfić, Sviben, & Jukić, 2010).

Potential Antimicrobial and Anticancer Applications

Research includes theoretical studies on cyanopyridine derivatives, including their structural and vibrational properties, to explore their potential as antimicrobial and anticancer agents. Density Functional Theory (DFT) calculations have been employed to understand their behavior in different phases, which could be foundational for developing new therapeutics (Márquez, Márquez, Cataldo, & Brandán, 2015).

Optical and Electronic Properties

Derivatives of 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile have been analyzed for their photosensitivity and electronic absorption, revealing their utility in optoelectronic devices. Studies have shown that these compounds exhibit significant photocurrent and photosensitivity under various illumination levels, suggesting their potential in the development of photovoltaic cells and other light-sensitive applications (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).

Chemical Reactivity and Biological Activity

The chemical reactivity of similar pyridine derivatives has been explored through reactions with various agents, leading to the formation of compounds with interesting biological activities. Such studies are crucial for identifying new drugs and understanding the molecular basis of their activity. Some of these synthesized compounds have shown promising results in preliminary biological activity assessments, highlighting the potential for further pharmacological development (Yassin, 2009).

properties

IUPAC Name

5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZSIHWXLUEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-methoxy-4,6-dimethyl-nicotinonitrile (1.0 g, 6.166 mmol) was disolved in 30 mL of anhydrous methylene chloride and then added with 6 mL of trifluoro acetic acid and N-iodosuccinimide (2.2 g, 9.248 mmol) in this order while stirring at 0° C. under the nitrogen atmosphere and then stirred again at room temperature for about 4 hours. The mixture was added with 60 mL of a saturated solution of sodium carbonate and 60 mL of a saturated solution of Na2S2O3 and then extracted twice with 80 mL of methylene chloride. The resulting organic layer was dried with anhydrous sodium sulfate, and filtered. A silica gel column chromatography (5% EtOAc/Hexanes) was performed on the resulting residue and 1.67 g (94%) of 5-iodo-2-methoxy-4,6-dimethyl-nicotinonitrile was obtained in white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 3
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 5
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.